molecular formula C9H8BrNO4 B1356071 Methyl 2-(bromomethyl)-5-nitrobenzoate CAS No. 90725-68-1

Methyl 2-(bromomethyl)-5-nitrobenzoate

Cat. No. B1356071
Key on ui cas rn: 90725-68-1
M. Wt: 274.07 g/mol
InChI Key: OAEABYNRBPCSQB-UHFFFAOYSA-N
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Patent
US05719144

Procedure details

3-Nitro-6-methylbenzoic acid (2-1) (Aldrich) was converted into methyl 3-nitro-6-methylbenzoate (2-2) using the standard procedure of MeOH and HCl gas. To a mixture of methyl 3-nitro-6-methylbenzoate (2-2) (2.0 g, 10.3 mmol) and N-bromosuccinimide (1.64 g, 9.23 mmol) in CHCl3 was added AIBN (20 mg) and this was then photolysed at reflux for 4 hours. The reaction was cooled, filtered and the filtrate evaporated to dryness. Chromatography of the residue (silica, hexane/EtOAc 92:8) afforded 2-3 as a solid (1.56 g). Rf (silica; hexane/EtOAc 10:1)=0.25. ##STR57## N-t-Butoxycarbonylglycyl-3(R)-methyl-β-alanine benzyl ester (2-4)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1.64 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[N+](C1C=C(C(C)=CC=1)C(O)=O)([O-])=O.[N+:14]([C:17]1[CH:18]=[C:19]([C:24]([CH3:27])=[CH:25][CH:26]=1)[C:20]([O:22][CH3:23])=[O:21])([O-:16])=[O:15].Cl.[Br:29]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C.CO>[Br:29][CH2:27][C:24]1[C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]([N+:14]([O-:16])=[O:15])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C(=CC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C(=CC1)C
Name
Quantity
1.64 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
20 mg
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1C(=O)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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